molecular formula C21H17N3O2S B12149292 2-(1,3-benzothiazol-2-yl)-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide

2-(1,3-benzothiazol-2-yl)-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide

Cat. No.: B12149292
M. Wt: 375.4 g/mol
InChI Key: GLTKNQBAGOWUQP-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzothiazole Core: Starting with the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Pyridine Ring Formation:

    Amide Bond Formation: The final step involves coupling the benzothiazole and pyridine derivatives through an amide bond formation using reagents like carbodiimides (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in coordination chemistry for catalysis.

    Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology

    Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

    Enzyme Inhibitors: Acts as inhibitors for specific enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Potential candidate for developing new therapeutic agents due to its biological activity.

    Diagnostic Tools: Used in the design of fluorescent probes for imaging and diagnostic purposes.

Industry

    Dyes and Pigments: Utilized in the production of dyes and pigments due to its chromophoric properties.

    Polymer Additives: Added to polymers to enhance their properties, such as UV stability and color.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide
  • 2-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)pyridine-3-carboxamide
  • 2-(1,3-benzothiazol-2-yl)-N-(2-chlorophenyl)pyridine-3-carboxamide

Uniqueness

2-(1,3-benzothiazol-2-yl)-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C21H17N3O2S/c1-13-9-10-17(26-2)16(12-13)23-20(25)14-6-5-11-22-19(14)21-24-15-7-3-4-8-18(15)27-21/h3-12H,1-2H3,(H,23,25)

InChI Key

GLTKNQBAGOWUQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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